molecular formula C38H50N6O5S2 B12757190 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(2-methylpropyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-32-2

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(2-methylpropyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B12757190
CAS No.: 165315-32-2
M. Wt: 735.0 g/mol
InChI Key: AJUYWISGDSRRLY-JPECBQHSSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(2-methylpropyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the thiazolyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ester group: Esterification reactions, often using carboxylic acids and alcohols in the presence of acid catalysts, are employed.

    Hydroxyl group addition: Hydroxylation reactions, possibly using oxidizing agents like hydrogen peroxide or osmium tetroxide, are used to introduce hydroxyl groups.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous flow synthesis: Utilizing flow reactors to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, base catalysts for cyclization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Chemistry

This compound can serve as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.

Biology

Medicine

The compound may have pharmaceutical applications, possibly as an intermediate in drug synthesis or as a therapeutic agent itself.

Industry

In industrial settings, it could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant, facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Compounds with similar backbones but different functional groups.

    Thiazolyl esters: Compounds featuring the thiazolyl group and ester functionalities.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and applications compared to similar compounds.

Properties

CAS No.

165315-32-2

Molecular Formula

C38H50N6O5S2

Molecular Weight

735.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[[2-(2-methylpropyl)-1,3-thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C38H50N6O5S2/c1-25(2)16-34-40-30(23-50-34)21-44(5)37(47)43-35(26(3)4)36(46)41-29(17-27-12-8-6-9-13-27)19-33(45)32(18-28-14-10-7-11-15-28)42-38(48)49-22-31-20-39-24-51-31/h6-15,20,23-26,29,32-33,35,45H,16-19,21-22H2,1-5H3,(H,41,46)(H,42,48)(H,43,47)/t29-,32-,33-,35-/m0/s1

InChI Key

AJUYWISGDSRRLY-JPECBQHSSA-N

Isomeric SMILES

CC(C)CC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)CC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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